An In-depth Technical Guide to 2-(Benzylamino)nicotinic Acid (CAS: 33522-80-4)
An In-depth Technical Guide to 2-(Benzylamino)nicotinic Acid (CAS: 33522-80-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Benzylamino)nicotinic acid, a derivative of the essential vitamin B3 (niacin), represents a compelling scaffold for chemical and pharmacological exploration. While this specific molecule is primarily cataloged as a research chemical, its structural motifs—the nicotinic acid core and the benzylamine substituent—are prevalent in a wide array of biologically active compounds. This guide provides a comprehensive overview of 2-(Benzylamino)nicotinic acid, including its physicochemical properties, established synthesis protocols, and a detailed exploration of its potential biological activities. Drawing upon extensive literature on analogous structures, we delve into hypothetical mechanisms of action and lay out a roadmap for future research, offering detailed experimental workflows for its synthesis, characterization, and screening for anti-inflammatory and anticancer properties. This document serves as a foundational resource for researchers aiming to unlock the therapeutic potential of this intriguing molecule.
Core Molecular Identity
2-(Benzylamino)nicotinic acid is a heterocyclic compound featuring a pyridine ring substituted with a carboxylic acid group at the 3-position and a benzylamino group at the 2-position. This unique arrangement of functional groups provides a platform for diverse chemical interactions and potential biological recognition.
Physicochemical Properties
A summary of the key physicochemical properties for 2-(Benzylamino)nicotinic acid is presented in Table 1. These properties are crucial for designing experimental conditions, including solvent selection for synthesis and biological assays, as well as for preliminary assessment of its drug-like characteristics.
| Property | Value | Source |
| CAS Number | 33522-80-4 | |
| Molecular Formula | C₁₃H₁₂N₂O₂ | |
| Molecular Weight | 228.25 g/mol | |
| Appearance | Solid | |
| InChI Key | AHAACQWBYCPTNV-UHFFFAOYSA-N | |
| SMILES | O=C(O)C1=CC=CN=C1NCC2=CC=CC=C2 | |
| Purity | Typically ≥98% (Commercial) | [1] |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [1] |
Safety and Handling
According to available Safety Data Sheets (SDS), 2-(Benzylamino)nicotinic acid is classified with the following hazards:
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GHS Pictogram: GHS07 (Exclamation mark)[1]
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Signal Word: Warning[1]
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Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
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Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Standard laboratory practices, including the use of a fume hood, safety glasses, and gloves, are required when handling this compound.
Synthesis and Characterization
The primary synthetic route to 2-(Benzylamino)nicotinic acid involves a nucleophilic aromatic substitution reaction. This approach is well-documented for related aminonicotinic acid derivatives and offers a reliable and scalable method for its preparation.
Synthetic Pathway: Nucleophilic Aromatic Substitution
The most direct synthesis is achieved by reacting 2-chloronicotinic acid with benzylamine. The nitrogen atom of benzylamine acts as a nucleophile, displacing the chlorine atom at the 2-position of the pyridine ring. The reaction is typically conducted in a high-boiling point solvent like pyridine, which also serves as a base to neutralize the HCl byproduct.
Caption: Synthetic scheme for 2-(Benzylamino)nicotinic acid.
Detailed Experimental Protocol (Synthesis)
This protocol is based on established procedures for similar compounds.
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Reaction Setup: To a solution of 2-chloronicotinic acid (10 g, 63.4 mmol) in pyridine (100 mL), slowly add benzylamine (14 mL, 126.8 mmol).
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Heating: Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Solvent Removal: After completion, cool the mixture to room temperature and remove the pyridine by distillation under reduced pressure.
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Work-up: Dissolve the residue in a 1 N aqueous sodium hydroxide solution. Adjust the pH to 10-11 with additional water if necessary. Wash the aqueous solution with dichloromethane (3 x 50 mL) to remove unreacted benzylamine and other organic impurities.
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Precipitation: Cool the aqueous phase in an ice bath and neutralize to pH 6-7 by the slow addition of 10% aqueous hydrochloric acid. The target compound will precipitate as a solid.
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Isolation and Drying: Collect the solid product by filtration, wash with cold water, and dry in a vacuum oven to yield the final product. A typical yield for this reaction is around 84%.
Proposed Characterization Workflow
A rigorous characterization is essential to confirm the identity and purity of the synthesized compound.
Caption: A logical workflow for the characterization of the title compound.
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¹H and ¹³C NMR: To confirm the molecular structure, including the successful substitution and the integrity of the benzyl and nicotinic acid moieties.
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Mass Spectrometry (MS): To verify the molecular weight (228.25 g/mol ).
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FT-IR Spectroscopy: To identify characteristic functional groups, such as N-H stretching, C=O of the carboxylic acid, and aromatic C-H bonds.
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HPLC/UPLC: To determine the purity of the final compound.
Potential Biological Activities and Mechanisms of Action (Hypothesized)
Direct biological studies on 2-(Benzylamino)nicotinic acid are not extensively reported in peer-reviewed literature. However, the nicotinic acid scaffold is a well-established pharmacophore with known anti-inflammatory and lipid-lowering effects.[2][3][4][5] Furthermore, derivatives of 2-aminonicotinic acid have shown promise as anticancer and antifungal agents.[6][7] Based on this body of evidence, we can hypothesize potential therapeutic avenues for 2-(Benzylamino)nicotinic acid.
Potential Anti-Inflammatory Activity
Nicotinic acid itself exerts anti-inflammatory effects by acting on the G-protein-coupled receptor GPR109A, which is expressed on immune cells like monocytes and macrophages, as well as on adipocytes.[4][5] Activation of this receptor can lead to a reduction in the secretion of pro-inflammatory cytokines such as TNF-α and IL-6.[4][8]
Hypothesized Mechanism: It is plausible that 2-(Benzylamino)nicotinic acid could act as a modulator of the GPR109A receptor. The benzyl group may influence receptor affinity and selectivity compared to the parent nicotinic acid. Its potential anti-inflammatory action could involve the suppression of the NF-κB signaling pathway, a central regulator of inflammation.
Caption: Hypothesized anti-inflammatory mechanism of action.
Potential Anticancer Activity
Numerous nicotinic acid derivatives have been synthesized and evaluated for their anticancer properties.[7][9][10] Some have shown activity as inhibitors of key signaling molecules like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which is crucial for tumor angiogenesis.[7][9] Additionally, the 2-amino-pyridine scaffold is a component of compounds that have been investigated as inhibitors of tubulin polymerization and inducers of apoptosis.[10]
Hypothesized Mechanism: The benzyl group of 2-(Benzylamino)nicotinic acid could facilitate hydrophobic interactions within the ATP-binding pocket of protein kinases, such as VEGFR-2. Inhibition of such kinases would disrupt downstream signaling pathways essential for cancer cell proliferation and survival. Alternatively, the compound could interfere with microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.
Proposed Research and Development Workflow
For drug development professionals, a structured approach to evaluating 2-(Benzylamino)nicotinic acid is crucial. The following workflow outlines a logical progression from initial screening to more in-depth mechanistic studies.
Caption: A proposed workflow for the evaluation of the title compound.
Protocol: In Vitro Anti-inflammatory Screening
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Cell Culture: Culture RAW 264.7 murine macrophages or human THP-1 monocytes in appropriate media.
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Cell Stimulation: Seed cells in 96-well plates. Pre-treat with varying concentrations of 2-(Benzylamino)nicotinic acid (e.g., 1-100 µM) for 1 hour.
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Inflammatory Challenge: Stimulate the cells with Lipopolysaccharide (LPS) (100 ng/mL) for 24 hours to induce an inflammatory response.
-
Cytokine Measurement: Collect the cell supernatant and measure the concentration of key pro-inflammatory cytokines (e.g., TNF-α, IL-6) using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Data Analysis: Calculate the percentage inhibition of cytokine release at each concentration of the test compound compared to the LPS-only control. Determine the IC₅₀ value.
Protocol: In Vitro Anticancer Screening (Proliferation Assay)
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Cell Seeding: Plate human cancer cell lines (e.g., HCT-116 for colon cancer, PC-3 for prostate cancer) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of 2-(Benzylamino)nicotinic acid for 72 hours.
-
Viability Assessment: Use an MTT or Sulforhodamine B (SRB) assay to determine cell viability.
-
Data Analysis: Plot cell viability against compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
Conclusion and Future Directions
2-(Benzylamino)nicotinic acid (CAS: 33522-80-4) is a readily synthesizable compound with a chemical structure that suggests significant, yet largely unexplored, therapeutic potential. While direct biological data is limited, the well-documented activities of its structural relatives in the nicotinic acid and 2-aminopyridine families provide a strong rationale for its investigation as a novel anti-inflammatory or anticancer agent. The experimental protocols and workflows detailed in this guide offer a clear and structured path for researchers to systematically evaluate its biological activity, elucidate its mechanism of action, and potentially develop it into a lead compound for future drug discovery programs. The key to unlocking its potential lies in rigorous, hypothesis-driven research, starting with the foundational screening assays proposed herein.
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